molecular formula C15H19Cl3N2O3S B11702719 Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11702719
M. Wt: 413.7 g/mol
InChI Key: CYXFEZPDYIDMJU-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C15H19Cl3N2O3S. This compound is known for its unique structure, which includes a benzothiophene ring, a trichloroethyl group, and an acetylamino group.

Preparation Methods

The synthesis of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2,2,2-trichloroethylamine with acetyl chloride to form 1-(acetylamino)-2,2,2-trichloroethylamine. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzothiophene ring may also play a role in binding to biological targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure that includes a thiophene ring and a trichloroethyl group. Its molecular formula is C19H20Cl3N3O4SC_{19}H_{20}Cl_{3}N_{3}O_{4}S with a molecular weight of 492.8 g/mol. The IUPAC name is ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate.

PropertyValue
Molecular FormulaC19H20Cl3N3O4S
Molecular Weight492.8 g/mol
IUPAC Nameethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
InChI KeyMDXFEEQPOYZSQF-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The trichloroethyl group enhances binding affinity to these targets, while the thiophene ring contributes to the compound's overall pharmacological profile. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to other thiophene derivatives .

Anti-inflammatory Effects

Thiophene compounds are known for their anti-inflammatory activities. This compound may similarly reduce inflammation through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related thiophene compounds:

  • Analgesic Activity : A study demonstrated that certain thiophene derivatives significantly reduced pain in animal models by inhibiting cyclooxygenase enzymes .
  • Antimicrobial Testing : Research on structurally similar compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .
  • Cellular Mechanisms : Investigations into the cellular mechanisms revealed that thiophene derivatives can modulate signaling pathways involved in inflammation and pain perception .

Properties

Molecular Formula

C15H19Cl3N2O3S

Molecular Weight

413.7 g/mol

IUPAC Name

ethyl 2-[(1-acetamido-2,2,2-trichloroethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H19Cl3N2O3S/c1-3-23-13(22)11-9-6-4-5-7-10(9)24-12(11)20-14(15(16,17)18)19-8(2)21/h14,20H,3-7H2,1-2H3,(H,19,21)

InChI Key

CYXFEZPDYIDMJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C

Origin of Product

United States

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